CCG-222740

Description

Properties

IUPAC Name |

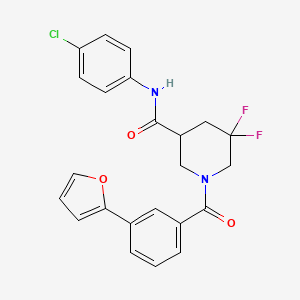

N-(4-chlorophenyl)-5,5-difluoro-1-[3-(furan-2-yl)benzoyl]piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF2N2O3/c24-18-6-8-19(9-7-18)27-21(29)17-12-23(25,26)14-28(13-17)22(30)16-4-1-3-15(11-16)20-5-2-10-31-20/h1-11,17H,12-14H2,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTPYUTZAJWGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Rho/MRTF/SRF Pathway Inhibitor CCG-222740: A Technical Guide to its Effects on Alpha-Smooth Muscle Actin

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-222740 is a potent and selective, second-generation small molecule inhibitor of the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling pathway.[1][2][3] This pathway plays a critical role in the transdifferentiation of fibroblasts into myofibroblasts, a key event in the pathogenesis of fibrotic diseases and cancer stroma formation. A hallmark of myofibroblast differentiation is the expression of alpha-smooth muscle actin (α-SMA), encoded by the ACTA2 gene.[4][5] this compound has emerged as a valuable research tool and potential therapeutic agent due to its ability to effectively suppress α-SMA expression and consequently mitigate fibrotic processes.[1][6] This technical guide provides an in-depth overview of the effects of this compound on α-SMA, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by targeting the MRTF/SRF transcriptional pathway.[2][6] Under normal conditions, globular actin (G-actin) sequesters MRTF in the cytoplasm. Upon activation of Rho GTPases, actin polymerization into filamentous actin (F-actin) is stimulated. This releases MRTF, allowing it to translocate to the nucleus where it binds to SRF, a transcription factor. The MRTF/SRF complex then drives the expression of target genes, including ACTA2, which leads to the production of α-SMA.[5][7] this compound disrupts this cascade, leading to a down-regulation of α-SMA expression.[4][6]

Quantitative Data on the Effects of this compound on α-SMA

The following tables summarize the quantitative effects of this compound on α-SMA expression and related cellular processes as documented in the scientific literature.

Table 1: In Vitro Efficacy of this compound on α-SMA Expression

| Cell Type | Concentration(s) | Treatment Duration | Observed Effect on α-SMA | Reference |

| Pancreatic Stellate Cells (PSCs) | 1 µM | 6 days | Significantly reduced protein levels. | [6][8] |

| Cancer-Associated Fibroblasts (CAFs) | Not specified | 72 hours | Decreased protein levels. | [6] |

| Human Conjunctival Fibroblasts | 10 µM, 25 µM | Not specified | Potent decrease in protein expression. | [1] |

| Human Conjunctival Fibroblasts | Various | 24 hours | Potent inhibitor of ACTA2 gene expression. | [4] |

Table 2: Functional and Other Relevant IC50 Values for this compound

| Assay | Cell Type | IC50 Value | Reference |

| Fibroblast-mediated collagen contraction | Human Conjunctival Fibroblasts | 5 µM | [1][3][9] |

| Cell Viability (MTT Assay) | Cancer-Associated Fibroblasts (CAFs) | ~10 µM | [1][6] |

Table 3: In Vivo Efficacy of this compound on α-SMA Expression

| Animal Model | Dosage and Administration | Treatment Duration | Observed Effect on α-SMA | Reference |

| Caerulein-stimulated KC mice | 100 mg/kg/day (oral gavage) | 7 days | Significantly reduced levels in the pancreas. | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on α-SMA.

Western Blotting for α-SMA Protein Quantification

Objective: To determine the relative protein levels of α-SMA in cell lysates following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., pancreatic stellate cells, cancer-associated fibroblasts) at a suitable density and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against α-SMA overnight at 4°C. A primary antibody against a housekeeping protein (e.g., vinculin, β-actin, or GAPDH) should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the α-SMA band intensity to the corresponding loading control.

Quantitative Real-Time PCR (qRT-PCR) for ACTA2 Gene Expression

Objective: To measure the relative mRNA levels of the ACTA2 gene (which codes for α-SMA) in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for ACTA2 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in ACTA2 gene expression, normalized to the housekeeping gene.

Fibroblast-Mediated Collagen Contraction Assay

Objective: To assess the functional impact of this compound on the contractile ability of fibroblasts, a process dependent on α-SMA.

Protocol:

-

Cell Preparation: Culture human conjunctival fibroblasts and prepare a single-cell suspension.

-

Collagen Gel Preparation: Prepare a solution of type I collagen and mix it with the fibroblast suspension.

-

Gel Polymerization: Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C for 1 hour.

-

Treatment: After polymerization, gently detach the gels from the sides of the wells and add culture medium containing different concentrations of this compound or a vehicle control.

-

Contraction Measurement: Image the gels at regular intervals (e.g., daily for 7 days). Measure the area of the gels using image analysis software.

-

Data Analysis: Calculate the percentage of gel contraction relative to the initial area. Determine the IC50 value of this compound for inhibiting collagen contraction.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Activation of MRTF-A–dependent gene expression with a small molecule promotes myofibroblast differentiation and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Force activates smooth muscle α-actin promoter activity through the Rho signaling pathway | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Sapphire Bioscience [sapphirebioscience.com]

A Technical Guide to the Discovery and Synthesis of CCG-222740: A Potent Inhibitor of the Rho/MRTF/SRF Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCG-222740 is a potent and selective second-generation small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1] This pathway is a critical regulator of gene expression involved in fibrosis and cancer metastasis. The development of this compound represents a significant advancement in the search for therapeutics targeting these pathologies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound stemmed from the optimization of a previous generation of Rho/MRTF/SRF pathway inhibitors, such as CCG-203971. While promising, earlier compounds exhibited limitations in potency and were associated with cytotoxicity. The development of this compound aimed to enhance the therapeutic window by increasing potency against the target pathway while minimizing off-target effects and cellular toxicity.[1][2]

Chemical Synthesis

While the precise, step-by-step synthesis of this compound is proprietary and not publicly detailed, the general synthetic approach for this class of nipecotic bis(amide) inhibitors involves a multi-step process. The synthesis is based on the further optimization of the chemical scaffold of its predecessor, CCG-203971, to achieve increased potency and a longer in vivo half-life with reduced toxicity.[2]

Mechanism of Action

This compound exerts its biological effects by inhibiting the MRTF/SRF-mediated gene transcription. The Rho signaling pathway plays a crucial role in actin cytoskeleton dynamics. Upon activation, RhoA stimulates the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF-A from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF-A acts as a co-activator for SRF, leading to the transcription of target genes involved in cell proliferation, migration, and fibrosis. These target genes include alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF). This compound disrupts this cascade, leading to a reduction in the expression of these profibrotic and pro-metastatic genes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: In Vitro Potency and Cytotoxicity

| Assay | Cell Line | IC50 / EC50 | Cytotoxicity | Reference |

| Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | 5 µM | Less cytotoxic than CCG-203971 | [1][3] |

| Cell Viability (MTT Assay) | Cancer-Associated Fibroblasts (CAFs) | ~10 µM | - | [3][4][5] |

| SRF Reporter Gene Activity | Human Conjunctival Fibroblasts | Markedly decreased | - | [1] |

Table 2: In Vivo Efficacy

| Animal Model | Dosing | Outcome | Reference |

| Rabbit Model of Glaucoma Filtration Surgery | Local delivery | Increased long-term success of surgery by 67% | [1] |

| Mouse Model of Pancreatic Fibrosis (Caerulein-stimulated KC mice) | 100 mg/kg/day (oral gavage) for 7 days | Significantly reduced α-SMA levels in the pancreas | [3][6] |

Experimental Protocols

Fibroblast-Mediated Collagen Contraction Assay

This assay assesses the ability of fibroblasts to contract a collagen matrix, a key process in fibrosis.

-

Cell Preparation: Human conjunctival fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

-

Collagen Matrix Preparation: A solution of type I collagen is prepared and neutralized. Fibroblasts are then suspended in this collagen solution.

-

Assay Setup: The fibroblast-collagen mixture is pipetted into 24-well plates and allowed to polymerize at 37°C.

-

Treatment: Following polymerization, the gels are gently detached from the well sides, and media containing various concentrations of this compound or vehicle control is added.

-

Data Acquisition: The gels are cultured for a specified period (e.g., 7 days), and the change in gel diameter is measured over time. The IC50 is calculated based on the concentration-dependent inhibition of collagen contraction.[1][7][8][9]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer-Associated Fibroblasts (CAFs) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for a specified period (e.g., 72 hours).[4]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 is determined from the dose-response curve.[4]

Western Blotting for α-SMA and Collagen

This technique is used to detect and quantify the protein levels of α-SMA and collagen, key markers of fibrosis.

-

Cell Lysis: Cells treated with this compound or vehicle are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for α-SMA and collagen. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.[10][11]

Conclusion

This compound is a promising preclinical candidate for the treatment of fibrotic diseases and cancer. Its improved potency and favorable safety profile over earlier-generation inhibitors make it a valuable tool for studying the Rho/MRTF/SRF pathway and a potential therapeutic agent. The experimental protocols and data presented in this guide provide a foundation for further research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Activation of Fibroblast Contractility via Cell-Cell Interactions and Soluble Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

CCG-222740: A Technical Guide for Targeting Cancer-Associated Fibroblasts

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CCG-222740, a selective inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway, and its application in the study of cancer-associated fibroblasts (CAFs). CAFs are a critical component of the tumor microenvironment, playing a significant role in cancer progression, metastasis, and therapeutic resistance. Understanding and targeting the mechanisms that govern CAF activation is a promising strategy in oncology research.

Mechanism of Action: Inhibiting the Rho/MRTF Pathway

This compound exerts its effects by disrupting the Rho/MRTF signaling cascade, a key pathway in the activation of fibroblasts and the fibrotic processes they mediate. This pathway is implicated in the hyper-activation of pancreatic stellate cells, a major source of CAFs in pancreatic cancer. By inhibiting this pathway, this compound effectively reduces the expression of alpha-smooth muscle actin (α-SMA), a hallmark of activated fibroblasts, thereby mitigating fibrosis and potentially blocking melanoma metastasis.[1][2] In cancer cells, treatment with this compound leads to the exclusion of MRTF from the nucleus.[3]

In Vitro Effects of this compound on Cancer-Associated Fibroblasts

Studies on CAFs isolated from mouse pancreatic tumors have demonstrated the potent anti-fibrotic and anti-proliferative effects of this compound.

Quantitative Data Summary: In Vitro Studies

| Parameter | Cell Type | Concentration | Duration | Result | Reference |

| Cell Viability (IC50) | Murine Pancreatic CAFs | ~10 µM | 72 hours | Decreased cell viability | [1][4] |

| Collagen Production | Murine Pancreatic CAFs | Not specified | 72 hours | Decreased levels of Collagen I, IIa, and IV | [5][4] |

| α-SMA Expression | Murine Pancreatic Stellate Cells | 1 µM | Not specified | Reduced α-SMA levels | [1] |

| α-SMA Expression | Human Conjunctival Fibroblasts | 10, 25 µM | Not specified | Potent decrease in α-SMA protein expression | [2] |

| Cell Cycle Proteins | Murine Pancreatic CAFs | 10, 20 µM | 72 hours | Increased p27, Decreased Cyclin D1 | [2][5][4] |

| Collagen Contraction | Fibroblasts | 5 µM (IC50) | Not specified | Inhibition of fibroblast-mediated collagen contraction | [2] |

In Vivo Effects of this compound in Pancreatic Cancer Models

In vivo studies using mouse models of pancreatic cancer have further substantiated the therapeutic potential of this compound.

Quantitative Data Summary: In Vivo Studies

| Parameter | Animal Model | Dosage | Duration | Result | Reference |

| α-SMA Levels | KC mice (LSL-KrasG12D/+; Pdx-1-Cre) | 100 mg/kg/day (oral gavage) | 7 days | Significantly reduced α-SMA levels in the pancreas | [1][2][5] |

| CD4 T Cells | KC mice | 100 mg/kg/day | 7 days | Significant up-regulation in the percentage of infiltrating CD4 T cells | [1] |

| Macrophages | KC mice | 100 mg/kg/day | 7 days | Decreased percentage of macrophages in the pancreas (12.2% vs 14.4% in control) | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effects of this compound on CAFs.

Experimental Protocols

The following are generalized protocols for key experiments mentioned in the cited literature. Researchers should optimize these protocols based on their specific cell lines, reagents, and equipment.

Cell Viability (MTT Assay)

-

Cell Seeding: Seed cancer-associated fibroblasts in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blotting

-

Cell Lysis: After treatment with this compound for 72 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against α-SMA, Collagen I, p27, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

In Vivo Administration and Tissue Analysis

-

Animal Model: Utilize a relevant mouse model of pancreatic cancer, such as the KC (LSL-KrasG12D/+; Pdx-1-Cre) mice.

-

Treatment: Administer this compound at a dose of 100 mg/kg daily via oral gavage for a specified duration (e.g., 7 days). A control group should receive the vehicle.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect the pancreata.

-

Immunohistochemistry (IHC):

-

Fix the pancreatic tissues in 10% neutral buffered formalin and embed them in paraffin.

-

Cut 5 µm sections and perform antigen retrieval.

-

Block endogenous peroxidase activity and non-specific binding.

-

Incubate the sections with a primary antibody against α-SMA.

-

Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

Develop the signal with a chromogen such as DAB and counterstain with hematoxylin.

-

Image the slides and quantify the α-SMA positive area.

-

-

Flow Cytometry:

-

Prepare single-cell suspensions from the pancreatic tissue by enzymatic digestion.

-

Stain the cells with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD11b).

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentages of different immune cell populations.

-

This technical guide provides a solid foundation for researchers and drug development professionals interested in utilizing this compound as a tool to study and target cancer-associated fibroblasts. The provided data and protocols can serve as a starting point for designing and conducting further investigations into the role of the Rho/MRTF pathway in the tumor microenvironment.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

The Role of CCG-222740 in Melanoma Metastasis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic melanoma remains a significant clinical challenge, with a pressing need for novel therapeutic strategies that can overcome intrinsic and acquired resistance to current treatments. The small molecule inhibitor CCG-222740 has emerged as a promising agent in preclinical melanoma research, primarily through its targeted disruption of the Rho/Myocardin-Related Transcription Factor (MRTF) signaling pathway. This pathway is a critical regulator of cytoskeletal dynamics, cell motility, and gene expression programs integral to cancer cell invasion and metastasis. This technical guide provides an in-depth overview of the core research surrounding this compound's mechanism of action, its quantifiable effects on melanoma cells, and detailed experimental protocols for its investigation.

Introduction: Targeting the Rho/MRTF Pathway in Melanoma

Melanoma metastasis is a complex, multi-step process involving the detachment of cancer cells from the primary tumor, invasion into surrounding tissues, intravasation into blood or lymphatic vessels, survival in circulation, and extravasation to form secondary tumors at distant sites. A key driver of this process is the aberrant activation of signaling pathways that control the actin cytoskeleton and cell migration. The Rho family of small GTPases, particularly RhoA, are central players in this context.

The RhoA signaling cascade culminates in the activation of the transcriptional co-activator MRTF. In its inactive state, MRTF is sequestered in the cytoplasm bound to globular actin (G-actin). Upon RhoA activation, which can be triggered by various upstream signals in cancer cells, actin polymerization into filamentous actin (F-actin) depletes the cytoplasmic pool of G-actin. This liberates MRTF, allowing it to translocate to the nucleus. In the nucleus, MRTF partners with the Serum Response Factor (SRF) to drive the transcription of a suite of genes involved in cell migration, invasion, and tissue remodeling.[1][2]

This compound is a potent and selective small-molecule inhibitor of the Rho/MRTF pathway.[3][4][5] It represents a targeted therapeutic strategy aimed at disrupting the transcriptional machinery that underpins the metastatic phenotype of melanoma cells.

This compound: Mechanism of Action and Preclinical Efficacy

This compound functions by preventing the nuclear accumulation of MRTF, thereby inhibiting SRF-mediated gene transcription. This targeted action leads to a range of anti-cancer effects in melanoma cells, particularly in subtypes with high intrinsic activation of the Rho/MRTF pathway, such as those with NRAS mutations.[1][6]

Inhibition of Melanoma Cell Viability and Proliferation

While this compound can reduce the viability of some cancer-associated cells, its primary role in melanoma appears to be in modulating metastasis and overcoming drug resistance rather than direct cytotoxicity at lower concentrations.[3][4] However, in combination with other targeted agents, it can significantly impact cell survival.

Attenuation of Melanoma Cell Migration and Invasion

A hallmark of this compound's activity is its ability to inhibit the migratory and invasive capacity of melanoma cells. By disrupting the MRTF/SRF transcriptional axis, this compound downregulates the expression of genes crucial for cell motility and the degradation of the extracellular matrix.

Synergistic Effects with MEK Inhibitors in NRAS-Mutant Melanoma

A significant area of research has focused on the combination of this compound with MEK inhibitors, such as trametinib, for the treatment of NRAS-mutant melanomas.[1][6][7] These melanomas are often resistant to MEK inhibitors alone. The activation of the Rho/MRTF pathway has been identified as a key mechanism of intrinsic resistance to MEK inhibition in this subtype.[1][6] By co-targeting both the MAPK and Rho/MRTF pathways, researchers have observed synergistic effects, leading to enhanced cancer cell killing.

Overcoming Acquired Resistance to Targeted Therapies

The Rho/MRTF pathway has also been implicated in acquired resistance to BRAF inhibitors in BRAF-mutant melanoma.[2] Inhibition of this pathway with compounds like this compound has been shown to re-sensitize resistant melanoma cells to BRAF inhibitors, suggesting a broader role for this compound in addressing therapy resistance.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in melanoma and related research.

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| Cancer-Associated Fibroblasts (CAFs) | Cell Viability | This compound | IC50 of ~10 µM | Decreased cell viability | [3][4] |

| Human Conjunctival Fibroblasts | αSMA Protein Expression | This compound | 10, 25 µM | Potent decrease in αSMA expression | [4] |

| Fibroblasts | Collagen Contraction Assay | This compound | IC50 of 5 µM | Inhibition of collagen contraction | [4] |

| Cell Line | Assay | Treatment | Effect | Reference |

| SK-Mel-147 (NRAS-mutant) | Clonogenicity Assay | 6 µM this compound + 1 nM Trametinib | Dramatic suppression of clonogenicity | [1] |

| SK-Mel-147 (NRAS-mutant) | Apoptosis Assay | 10 µM this compound + 12.5 nM Trametinib | Induction of apoptosis | [1] |

| NRAS-mutant melanoma cell lines | Cell Viability | This compound + Trametinib | Synergistic reduction in cell viability | [1][6] |

| BRAFi-resistant melanoma cells | Cell Viability | 10 µM this compound + Vemurafenib | Re-sensitization to Vemurafenib | [2] |

Signaling Pathways and Experimental Workflows

The RhoA/MRTF/SRF Signaling Pathway

The following diagram illustrates the canonical RhoA/MRTF/SRF signaling pathway and the point of inhibition by this compound.

Caption: The RhoA/MRTF/SRF signaling pathway and inhibition by this compound.

Experimental Workflow: Investigating Drug Synergy

The following diagram outlines a typical experimental workflow to assess the synergistic effects of this compound and a MEK inhibitor like trametinib on melanoma cell viability.

Caption: Workflow for assessing synergistic effects on cell viability.

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of this compound. Note that specific parameters may require optimization depending on the cell line and laboratory conditions.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Melanoma cell lines (e.g., SK-Mel-147)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Opaque-walled 96-well plates

-

This compound and other test compounds (e.g., trametinib)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Trypsinize and count melanoma cells. Seed the cells in opaque-walled 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and/or other compounds in culture medium. Add the desired concentrations of the compounds to the wells. Include vehicle control wells (e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Assay:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control wells to determine the percentage of cell viability.

Immunofluorescence for MRTF-A Nuclear Localization

This method is used to visualize the subcellular localization of MRTF-A and assess the effect of this compound on its nuclear translocation.

Materials:

-

Melanoma cells (e.g., SK-Mel-147)

-

Glass coverslips in 24-well plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against MRTF-A

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in 24-well plates and allow them to adhere. Treat the cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash with PBS.

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-MRTF-A antibody diluted in blocking buffer overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of MRTF-A to determine its subcellular localization.

Western Blotting for Rho/MRTF Pathway Proteins

Western blotting is used to detect and quantify the expression levels of proteins within the Rho/MRTF signaling pathway.

Materials:

-

Melanoma cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RhoA, anti-MRTF-A, anti-SRF, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse treated and untreated melanoma cells in protein lysis buffer. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate them by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Imaging:

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Clonogenic Assay

This in vitro cell survival assay assesses the ability of a single cell to grow into a colony, providing a measure of the long-term effects of a compound on cell proliferation.

Materials:

-

Melanoma cells

-

6-well plates

-

This compound and/or other compounds

-

Fixative (e.g., 6% glutaraldehyde)

-

Staining solution (e.g., 0.5% crystal violet)

Procedure:

-

Cell Seeding and Treatment: Seed a low density of cells (e.g., 200-500 cells/well) in 6-well plates. Treat the cells with the desired concentrations of compounds.

-

Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Fixation and Staining:

-

Remove the medium and wash the wells with PBS.

-

Fix the colonies with a fixative solution for at least 30 minutes.

-

Remove the fixative and stain the colonies with crystal violet solution.

-

-

Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

Conclusion and Future Directions

This compound has demonstrated significant potential as a tool to probe the role of the Rho/MRTF pathway in melanoma metastasis and as a potential therapeutic agent, particularly in combination with targeted therapies for resistant melanoma subtypes. Its ability to inhibit key processes in the metastatic cascade and to re-sensitize resistant cells to existing drugs highlights the importance of targeting non-canonical signaling pathways in cancer therapy.

Future research should focus on in vivo studies to validate the preclinical findings in relevant animal models of melanoma metastasis. Further investigation into the molecular mechanisms downstream of MRTF/SRF inhibition by this compound will likely uncover additional therapeutic vulnerabilities. The development of more potent and specific analogs of this compound and their evaluation in clinical trials will be a critical next step in translating these promising preclinical findings into tangible benefits for patients with metastatic melanoma.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Evaluation of Notch Inhibition to Enhance Efficacy of Radiation Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening for metastasis-related genes in mouse melanoma cells through sequential tail vein injection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Injection of Syngeneic Murine Melanoma Cells to Determine Their Metastatic Potential in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of B16 melanoma growth and metastasis in C57BL mice by vaccination with a syngeneic endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

CCG-222740: A Chemical Probe for Elucidating Myocardin-Related Transcription Factor (MRTF) Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The Myocardin-Related Transcription Factor (MRTF)-Serum Response Factor (SRF) signaling pathway is a critical regulator of cellular processes dependent on actin cytoskeletal dynamics, including gene expression, cell proliferation, migration, and fibrosis. Dysregulation of this pathway is implicated in numerous diseases, most notably in fibrotic conditions and cancer metastasis. The small molecule CCG-222740 has emerged as a potent and selective chemical probe for investigating the intricate mechanisms of MRTF-SRF signaling. This orally active inhibitor offers researchers a valuable tool to dissect the pathway's role in both normal physiology and pathological states, and it holds promise for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental frameworks.

Mechanism of Action of this compound

This compound functions as a selective inhibitor of the Rho/MRTF/SRF signaling pathway.[1][2] The core of this pathway involves the dynamic interplay between globular actin (G-actin) and MRTF. In its inactive state, MRTF is sequestered in the cytoplasm through its association with G-actin.[3] Upstream signals, often initiated by Rho GTPases, trigger the polymerization of G-actin into filamentous actin (F-actin). This process depletes the pool of G-actin available to bind MRTF, leading to the release of MRTF.[3][4] Once liberated, MRTF translocates to the nucleus, where it acts as a transcriptional co-activator for Serum Response Factor (SRF). The MRTF/SRF complex then binds to CArG box DNA sequences in the promoter regions of target genes, driving the expression of genes involved in cytoskeletal organization, cell adhesion, and extracellular matrix production, such as alpha-smooth muscle actin (α-SMA).[3][5]

This compound exerts its inhibitory effect by interfering with this signaling cascade, leading to the nuclear exclusion of MRTF.[6][7] By preventing the nuclear accumulation of MRTF, this compound effectively blocks the transcription of SRF-dependent genes. This mechanism has been shown to reduce the expression of key fibrotic markers like α-SMA and collagen, thereby inhibiting the activation of fibroblasts and stellate cells, which are key drivers of tissue fibrosis.[2][6][8]

Quantitative Data for this compound

The efficacy and potency of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this chemical probe.

| Assay | Cell Line/Model | Parameter | Value | Reference |

| Cell Viability | Cancer-Associated Fibroblasts (CAFs) | IC50 | ~10 µM | [1][6] |

| Fibroblast-mediated Collagen Contraction | Human Conjunctival Fibroblasts | IC50 | 5 µM | [1][9] |

| SRF Reporter Gene Activity | Human Conjunctival Fibroblasts | Inhibition | Marked decrease | [10] |

| Parameter | Effect | Concentration/Dosage | Cell Line/Model | Reference |

| α-SMA Protein Expression | Potent Inhibition | 10 µM, 25 µM | Human Conjunctival Fibroblasts | [1] |

| α-SMA and Collagen 2A Levels | Reduction | 1 µM | Mouse Pancreatic Stellate Cells | [6] |

| Collagen I, 2a, and IV Levels | Decreased | Low concentrations | Cancer-Associated Fibroblasts (CAFs) | [6] |

| Cyclin D1 Protein Levels | Decreased | 10 µM, 20 µM (72 hours) | Cancer-Associated Fibroblasts (CAFs) | [1] |

| p27 Protein Levels | Increased | 10 µM, 20 µM (72 hours) | Cancer-Associated Fibroblasts (CAFs) | [1] |

| α-SMA Levels (in vivo) | Significant Reduction | 100 mg/kg/day (oral gavage for 7 days) | Caerulein-stimulated KC mice | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Fibroblast-Mediated Collagen Contraction Assay

This assay assesses the ability of fibroblasts to remodel and contract an extracellular matrix, a key process in fibrosis that is dependent on the MRTF-SRF pathway.

Materials:

-

Rat tail collagen, type I

-

Dulbecco's Modified Eagle Medium (DMEM), 5X

-

Sterile 1N NaOH

-

Fibroblast cell suspension (e.g., human conjunctival fibroblasts)

-

24-well tissue culture plates

-

Sterile spatula or pipette tip

Protocol:

-

Prepare the collagen gel solution on ice. For each well, mix 8 parts cold collagen solution with 2 parts cell suspension in the desired medium.

-

Neutralize the collagen solution by adding 1N NaOH dropwise while mixing until the pH reaches 7.2-7.4 (indicated by a color change of the phenol red in the medium).

-

Add 0.5 mL of the cell-collagen mixture to each well of a 24-well plate, ensuring no air bubbles are introduced.

-

Incubate the plate at 37°C for 1 hour to allow for collagen polymerization.

-

After polymerization, gently add 1.0 mL of culture medium containing the desired concentration of this compound or vehicle control on top of each gel.

-

Incubate the cultures for the desired period (e.g., 2 days).

-

To initiate contraction, gently detach the collagen gels from the sides of the wells using a sterile spatula or pipette tip.

-

The area of the collagen gel is then measured at various time points to quantify the extent of contraction. This can be done by imaging the plates and analyzing the images using software like ImageJ.

Western Blot for Alpha-Smooth Muscle Actin (α-SMA)

This protocol details the detection and quantification of α-SMA protein levels in cell lysates, a key downstream target of the MRTF-SRF pathway.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer (2X)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against α-SMA

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer and scrape the cells.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation:

-

Mix equal amounts of protein (e.g., 20-30 µg) with an equal volume of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-α-SMA antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

SRF Reporter Gene Assay

This assay measures the transcriptional activity of the SRF promoter in response to signaling pathway activation or inhibition.

Materials:

-

HEK293 cells (or other suitable cell line)

-

SRF-responsive luciferase reporter plasmid (e.g., SRF-RE-Luc)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding and Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Co-transfect the cells with the SRF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

-

Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Stimulate the cells with an appropriate agonist (e.g., serum) to activate the MRTF-SRF pathway.

-

-

Luciferase Assay:

-

After the desired incubation period (e.g., 6-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Calculate the fold change in SRF reporter activity relative to the vehicle-treated control.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of MRTF signaling and the experimental workflows described.

Caption: The MRTF-SRF signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the fibroblast-mediated collagen contraction assay.

Caption: Workflow for Western blot analysis of α-SMA expression.

Conclusion

This compound is a valuable and well-characterized chemical probe for the study of MRTF-SRF signaling. Its selectivity and demonstrated efficacy in both in vitro and in vivo models make it an indispensable tool for researchers investigating the roles of this pathway in fibrosis, cancer, and other cellular processes. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of MRTF-mediated biology and to support the development of novel therapeutic strategies targeting this critical signaling nexus.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. abeomics.com [abeomics.com]

- 6. Activation of Fibroblast Contractility via Cell-Cell Interactions and Soluble Signals [bio-protocol.org]

- 7. promega.com [promega.com]

- 8. Single-molecule tracking (SMT) and localization of SRF and MRTF transcription factors during neuronal stimulation and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

Unveiling the Anti-Fibrotic Potential of CCG-222740: A Technical Guide

An In-depth Examination of a Novel Rho/MRTF/SRF Pathway Inhibitor for Fibrotic Diseases

Fibrosis, the excessive accumulation of extracellular matrix, poses a significant threat to organ function and is a hallmark of numerous chronic diseases, contributing to over 40% of all deaths in the developed world.[1] The quest for effective anti-fibrotic therapies has led to the investigation of novel molecular pathways, with the Rho/myocardin-related transcription factor (MRTF)/serum response factor (SRF) signaling cascade emerging as a promising target. This technical guide delves into the anti-fibrotic properties of CCG-222740, a potent and selective second-generation inhibitor of the MRTF/SRF pathway.[2][3] this compound has demonstrated significant efficacy in preclinical models of fibrosis, offering a potential new therapeutic strategy for a range of fibrotic conditions.[1][4][5]

Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Pathway

This compound exerts its anti-fibrotic effects by targeting the Rho/MRTF/SRF signaling pathway, a critical regulator of cellular processes involved in fibrosis, including fibroblast activation, proliferation, and extracellular matrix production.[5][6][7] The activation of this pathway is initiated by Rho GTPases, which promote the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This change in actin dynamics releases MRTF from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional co-activator for SRF, driving the expression of pro-fibrotic genes such as alpha-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation, and connective tissue growth factor (CTGF).[4] this compound disrupts this cascade, leading to the suppression of pro-fibrotic gene expression and a reduction in fibrotic processes.[4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. axonmedchem.com [axonmedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

CCG-222740: A Novel Inhibitor of Extracellular Matrix Remodeling and Fibrosis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive deposition and remodeling of the extracellular matrix (ECM), contribute to a significant portion of mortality and morbidity worldwide. A key driver of this process is the transformation of fibroblasts into contractile, ECM-secreting myofibroblasts. This transformation is heavily regulated by the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. CCG-222740 has emerged as a potent, second-generation small molecule inhibitor of this pathway, demonstrating significant anti-fibrotic efficacy in a range of preclinical models. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable impact on ECM components, and detailed protocols for evaluating its effects.

Introduction: The Central Role of ECM in Fibrosis

The extracellular matrix is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. In healthy tissues, ECM homeostasis is tightly regulated. However, following chronic injury or inflammation, this balance is disrupted, leading to fibrosis. This pathological process involves the overproduction, deposition, and cross-linking of ECM components, particularly collagens, by activated myofibroblasts. This excessive matrix stiffens the tissue, impairs organ function, and creates a pro-fibrotic feedback loop that perpetuates the disease state.[1][2]

The Rho/MRTF/SRF Signaling Axis: A Key Fibrotic Driver

The Rho/MRTF/SRF pathway is a critical mechanotransduction pathway that translates external physical and chemical cues into pro-fibrotic gene expression.

-

Activation: Stimuli such as transforming growth factor-beta (TGF-β), lysophosphatidic acid (LPA), and increased matrix stiffness activate RhoA, a small GTPase.[1][3]

-

Actin Dynamics: Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin), leading to the formation of stress fibers.[1]

-

MRTF Translocation: In quiescent cells, MRTF-A is bound to G-actin in the cytoplasm. The depletion of the cellular G-actin pool, caused by F-actin polymerization, liberates MRTF-A.[4]

-

Gene Transcription: Freed from G-actin, MRTF-A translocates to the nucleus, where it binds to Serum Response Factor (SRF). This complex then drives the transcription of a suite of target genes essential for myofibroblast differentiation and ECM production, including alpha-smooth muscle actin (ACTA2), connective tissue growth factor (CTGF), and various collagen genes (COL1A1, COL1A2).[5][6][7]

This compound was developed as a potent and selective inhibitor of this transcriptional pathway.[1][8] It effectively disrupts the nuclear localization of MRTF, thereby preventing the transcription of key fibrotic genes.[2][4] Recent studies also suggest that Pirin, an iron-containing nuclear protein, may be a molecular target of the this compound series of compounds.[6]

Quantitative Impact of this compound on ECM Remodeling

This compound has demonstrated potent, concentration-dependent effects on various cellular processes central to fibrosis and ECM remodeling.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Assay | IC50 / Effective Concentration | Source(s) |

| Cell Viability | Cancer-Associated Fibroblasts (CAFs) | MTT Assay | ~10 µM | [1][2][9] |

| Collagen Contraction | Human Conjunctival Fibroblasts | Fibroblast-Mediated Collagen Contraction | 5 µM | [5][8][10][11] |

| α-SMA Expression | Human Conjunctival Fibroblasts | Western Blot | Potent decrease at 10 & 25 µM | [10] |

| α-SMA & Collagen IIa | Primary Pancreatic Stellate Cells (PSCs) | Western Blot | Significant reduction at 1 µM | [1][12][13] |

| Collagen I, IIa, IV & α-SMA | Cancer-Associated Fibroblasts (CAFs) | Western Blot | Decreased levels observed | [1][2][9][13] |

| MRTF/SRF Target Genes | Various | Gene Expression (qRT-PCR) | More potent than predecessor CCG-203971 | [2][5][8] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage & Administration | Key Finding | Source(s) |

| KC Mice | Caerulein-Induced Pancreatitis | 100 mg/kg, oral gavage, 7 days | Significantly reduced α-SMA levels in pancreas | [9][12] |

| Rabbit Model | Glaucoma Filtration Surgery | Local Delivery | Prevented scar tissue formation | [8][14] |

| Mouse Model | Bleomycin-Induced Skin Fibrosis | Not specified for 222740, but series is effective | Reduces skin thickening and collagen deposition | [3][6][7] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-fibrotic effects of this compound.

Fibroblast-Mediated Collagen Contraction Assay

This assay serves as a functional in vitro model of tissue contraction, a key process in fibrosis.[8]

Principle: Myofibroblasts exert contractile forces on their surrounding ECM. This assay measures the ability of a compound to inhibit this contraction by quantifying the reduction in the surface area of a fibroblast-populated collagen gel over time.

Protocol:

-

Cell Preparation: Culture primary fibroblasts (e.g., human conjunctival or dermal fibroblasts) to ~80% confluency. Harvest cells by trypsinization and resuspend in serum-free medium at a concentration of 2.5 x 10^5 cells/mL.

-

Gel Preparation: On ice, mix Type I collagen solution (e.g., rat tail collagen) with a neutralizing buffer and concentrated cell culture medium.

-

Casting Gels: Add the cell suspension to the collagen mixture. Quickly pipette 0.5 mL of the final mixture into each well of a 24-well plate.

-

Polymerization: Incubate the plate at 37°C for 1 hour to allow the collagen to polymerize into a solid gel.

-

Treatment: Gently detach the gels from the sides of the wells using a sterile pipette tip. Add 1 mL of culture medium containing this compound at various concentrations (e.g., 0.1 µM to 50 µM) or a vehicle control (e.g., 0.1% DMSO).

-

Incubation & Imaging: Incubate at 37°C. Capture digital images of the gels at specified time points (e.g., 24, 48, 72 hours).

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the surface area of each gel. Calculate the percentage of contraction relative to the initial area. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Western Blotting for ECM Protein Expression

This technique is used to quantify changes in the protein levels of key fibrotic markers like α-SMA and collagens.[1]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary antibodies against the target proteins (e.g., anti-α-SMA, anti-Collagen I).

Protocol:

-

Cell Culture and Lysis: Plate fibroblasts or stellate cells and treat with this compound for a specified duration (e.g., 72 hours).[9]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto a polyacrylamide gel and separate by electrophoresis.

-

Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the target protein signal to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Fibrotic Gene Expression

This method is used to measure changes in the mRNA levels of MRTF/SRF target genes.[5][6]

Principle: RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), and then the abundance of specific gene transcripts (e.g., ACTA2, CTGF) is quantified using real-time PCR with gene-specific primers.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as in the Western Blot protocol. Extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

RNA Quality and Quantity Check: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

Real-Time PCR: Prepare a PCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Run the reaction in a real-time PCR cycler.

-

Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable housekeeping gene (e.g., GAPDH or ACTB).

Conclusion and Future Directions

This compound is a powerful tool for investigating the role of the Rho/MRTF/SRF pathway in extracellular matrix remodeling and fibrosis. Its ability to potently inhibit myofibroblast activation and the production of key ECM components underscores its therapeutic potential. Data from both in vitro functional assays and in vivo disease models consistently demonstrate its anti-fibrotic efficacy.[1][8] Future research should continue to explore its application in a wider range of fibrotic diseases, optimize delivery strategies for specific organs, and further elucidate its downstream effects on the complex tumor microenvironment and immune cell populations.[1][12][15]

References

- 1. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 4. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Myocardin-Related Transcription Factor/Serum Response Factor Signaling Decreases Lung Fibrosis and Promot… [ouci.dntb.gov.ua]

- 15. The Rho/MRTF pathway inhibitor this compound reduces stellate cell activation and modulates immune cell populations in KrasG12D; Pdx1-Cre (KC) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CCG-222740 In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCG-222740 is a potent and selective small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway.[1][2] This pathway is a critical regulator of cytoskeletal dynamics and the expression of genes involved in cell motility, fibrosis, and proliferation. By inhibiting the nuclear translocation of MRTF, this compound effectively downregulates the transcription of target genes, such as those encoding for alpha-smooth muscle actin (α-SMA) and various collagens.[1][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on assays to assess its effects on cell viability, protein expression, and cell cycle progression.

Mechanism of Action

This compound functions by disrupting the Rho/MRTF/SRF signaling cascade. In unstimulated cells, MRTF is sequestered in the cytoplasm through its association with globular actin (G-actin). Upon Rho activation, actin polymerization leads to a depletion of the G-actin pool, causing the dissociation of MRTF and its subsequent translocation to the nucleus. In the nucleus, MRTF acts as a transcriptional co-activator for Serum Response Factor (SRF), driving the expression of genes containing the serum response element (SRE). This compound prevents the nuclear accumulation of MRTF, thereby inhibiting this transcriptional program.[3][4]

Data Presentation

In Vitro Activity of this compound on Fibroblast and Cancer Cells

| Cell Line | Assay Type | Parameter | Value | Reference |

| Cancer-Associated Fibroblasts (CAFs) | Cell Viability (MTT) | IC50 | ~10 µM | [1][4] |

| Human Conjunctival Fibroblasts | Collagen Contraction | IC50 | 5 µM | [2][5] |

| Pancreatic Stellate Cells | Protein Expression | α-SMA & Collagen IIA Reduction | Effective at 1 µM | [3] |

| Human Conjunctival Fibroblasts | Cell Viability | Cytotoxicity | Low (100% viability at 10 µM) | [6] |

Effects of this compound on Cell Cycle and Related Proteins in CAFs

| Treatment | Duration | Protein/Parameter | Effect | Reference |

| 10-20 µM this compound | 72 hours | Cyclin D1 | Decreased | [1][2] |

| 10-20 µM this compound | 72 hours | p27 | Increased | [1][2] |

| 10 µM this compound | 72 hours | G1 Cell Cycle Phase | Trend towards arrest (p=0.09) | [4] |

Experimental Protocols

Stock Solution Preparation

-

Solvent Selection : this compound is typically dissolved in dimethyl sulfoxide (DMSO).

-

Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM or 50 mg/mL in DMSO.

-

Storage : Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Working Dilutions : On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the IC50 of this compound on a given cell line, such as Cancer-Associated Fibroblasts (CAFs).

Materials:

-

Target cells (e.g., murine CAFs)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding :

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Drug Treatment :

-

Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

MTT Addition :

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization :

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.

-

Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement :

-

Read the absorbance at 570-590 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50.

-

Protocol 2: Western Blot Analysis of Protein Expression

This protocol describes the detection of changes in the expression of proteins such as α-SMA, Cyclin D1, and p27 following treatment with this compound.

Materials:

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer and system (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-α-SMA, anti-Cyclin D1, anti-p27, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment :

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM) and a vehicle control for a specified time (e.g., 72 hours).

-

-

Lysate Preparation :

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification and Sample Preparation :

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer. Boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer :

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection :

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system. Quantify band intensities using appropriate software and normalize to the loading control.

-

References

Application Notes and Protocols: Optimal Concentration of CCG-222740 for Fibroblast Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

CCG-222740 is a potent and selective small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF) pathway.[1][2] This pathway plays a critical role in the activation of fibroblasts, a key event in the progression of fibrotic diseases and the formation of a supportive tumor microenvironment.[3][4] By inhibiting the MRTF/Serum Response Factor (SRF) transcriptional program, this compound effectively reduces the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen, thereby mitigating fibroblast-mediated tissue remodeling.[3][5][6] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for treating various fibroblast cell types, along with detailed experimental protocols.

Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway

The activation of fibroblasts is largely controlled by the Rho/MRTF/SRF signaling cascade. Extracellular signals, such as growth factors or mechanical stress, lead to the activation of Rho GTPases. This activation promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). MRTF is typically sequestered in the cytoplasm by binding to G-actin. As the pool of G-actin diminishes upon its polymerization to F-actin, MRTF is released and translocates to the nucleus. In the nucleus, MRTF acts as a coactivator for the Serum Response Factor (SRF), a transcription factor that drives the expression of genes involved in cell contractility, migration, and extracellular matrix deposition, including α-SMA (ACTA2) and collagens.[3][7] this compound exerts its inhibitory effect by preventing the nuclear accumulation of MRTF, thereby blocking the transcription of these pro-fibrotic genes.[2]

Data Presentation: In Vitro Efficacy of this compound on Fibroblasts

The optimal concentration of this compound can vary depending on the fibroblast type and the specific biological endpoint being measured. Below is a summary of effective concentrations from published studies.

| Cell Type | Assay | Effective Concentration Range (IC50) | Key Findings |

| Cancer-Associated Fibroblasts (CAFs) | Cell Viability (MTT Assay) | ~10 µM | Decreased cell viability.[1][3][5][8] |

| CAFs | Protein Expression (Western Blot) | 10 - 20 µM | Reduced levels of α-SMA, Collagen I, Collagen 2A, and Collagen IV.[3][5] |